Cas no 2331211-57-3 ((1S,3R)-3-Amino-cyclohexanol hydrochloride)

(1S,3R)-3-Amino-cyclohexanol hydrochloride 化学的及び物理的性質
名前と識別子
-
- (1S,3R)-3-Amino-cyclohexanol hydrochloride
- cis-3-Amino-cyclohexanol hydrochloride
- (1S,3R)-3-Aminocyclohexanol hydrochloride
- NJGXTVICXVECGR-IBTYICNHSA-N
- 8415AH
- NE64496
- (+/-)-cis-3-aminocyclohexanol hydrochloride
- Cyclohexanol, 3-amino-, hydrochloride, cis- (9CI)
- (1S,3R)-3-AMINOCYCLOHEXAN-1-OL HYDROCHLORIDE
- C6H14ClNO
- CS-0112892
- ZEA55544
- A935170
- EN300-19960090
- BS-16212
- (1S,3R)-3-Aminocyclohexanol HCl
- 2331211-57-3
- SCHEMBL2145083
- AKOS037648998
- cis-3-Amino-cyclohexanol HCl
- D77153
- (1S,3R)-3-AMINO-CYCLOHEXANOL HCL
- (1S,3R)-3-Aminocyclohexanolhydrochloride
- A20032
- 124555-44-8
- cis-3-aminocyclohexanol HCl
- MFCD26954735
- DB-360207
-
- MDL: MFCD26954735
- インチ: 1S/C6H13NO.ClH/c7-5-2-1-3-6(8)4-5;/h5-6,8H,1-4,7H2;1H/t5-,6+;/m1./s1
- InChIKey: NJGXTVICXVECGR-IBTYICNHSA-N
- SMILES: Cl.O[C@H]1CCC[C@H](C1)N
計算された属性
- 精确分子量: 151.0763918g/mol
- 同位素质量: 151.0763918g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 3
- 氢键受体数量: 2
- 重原子数量: 9
- 回転可能化学結合数: 0
- 複雑さ: 74.9
- 共价键单元数量: 2
- 原子立体中心数の決定: 2
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 46.2
(1S,3R)-3-Amino-cyclohexanol hydrochloride Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Chemenu | CM433470-10g |
(1S,3R)-3-AMINOCYCLOHEXANOL HYDROCHLORIDE |
2331211-57-3 | 95%+ | 10g |
$2280 | 2023-02-02 | |
Chemenu | CM433470-25g |
(1S,3R)-3-AMINOCYCLOHEXANOL HYDROCHLORIDE |
2331211-57-3 | 95%+ | 25g |
$5045 | 2024-07-28 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PB92154-1-10G |
(1S,3R)-3-amino-cyclohexanol hydrochloride |
2331211-57-3 | 97% | 10g |
¥ 12,236.00 | 2023-04-06 | |
eNovation Chemicals LLC | Y1131498-250mg |
(1S,3R)-3-Amino-cyclohexanol hydrochloride |
2331211-57-3 | 95% | 250mg |
$285 | 2024-07-28 | |
Enamine | EN300-19960090-0.25g |
(1S,3R)-3-aminocyclohexan-1-ol hydrochloride |
2331211-57-3 | 95% | 0.25g |
$297.0 | 2023-08-31 | |
Enamine | EN300-19960090-5.0g |
(1S,3R)-3-aminocyclohexan-1-ol hydrochloride |
2331211-57-3 | 95% | 5g |
$1900.0 | 2023-06-01 | |
eNovation Chemicals LLC | D683906-1G |
(1S,3R)-3-aminocyclohexanol;hydrochloride |
2331211-57-3 | 97% | 1g |
$230 | 2024-05-23 | |
JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 20R1098S-5g |
(1S,3R)-3-Amino-cyclohexanol hydrochloride |
2331211-57-3 | 98% | 5g |
16943.89CNY | 2021-05-07 | |
JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 20R1098S-50mg |
(1S,3R)-3-Amino-cyclohexanol hydrochloride |
2331211-57-3 | 98% | 50mg |
1060.05CNY | 2021-05-07 | |
eNovation Chemicals LLC | D683906-5G |
(1S,3R)-3-aminocyclohexanol;hydrochloride |
2331211-57-3 | 97% | 5g |
$825 | 2024-05-23 |
(1S,3R)-3-Amino-cyclohexanol hydrochloride 関連文献
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Fan Yang,Xiurong Yang Analyst, 2014,139, 6122-6125
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Naoya Ohtsuka,Moriaki Okuno,Yujiro Hoshino,Kiyoshi Honda Org. Biomol. Chem., 2016,14, 9046-9054
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Chunyang Geng,Lujun Pan,Bo Liu J. Mater. Chem. B, 2020,8, 1405-1410
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Jose L. Garcia-Cordero,Sebastian J. Maerkl Lab Chip, 2014,14, 2642-2650
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Dewang Ma,Yingchun Zhao,Jia Wu,Ting Cui,Jiandong Ding Soft Matter, 2009,5, 4635-4637
-
Hualin Xiong,Hongwei Yang,Guangbin Cheng New J. Chem., 2019,43, 13827-13831
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Violetta Olszowka,Larisa Tsarkova Soft Matter, 2009,5, 812-819
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Yan-Ning Zhao,Shu-Ran Zhang,Wei Wang,Guang-Bo Che New J. Chem., 2018,42, 14648-14654
(1S,3R)-3-Amino-cyclohexanol hydrochlorideに関する追加情報
Recent Advances in the Study of (1S,3R)-3-Amino-cyclohexanol hydrochloride (CAS: 2331211-57-3)
In recent years, (1S,3R)-3-Amino-cyclohexanol hydrochloride (CAS: 2331211-57-3) has garnered significant attention in the field of chemical biology and pharmaceutical research. This compound, a chiral cyclohexanol derivative, has shown promising potential in various therapeutic applications, including as a key intermediate in the synthesis of bioactive molecules and as a modulator of specific biological pathways. The stereochemistry of this compound, particularly the (1S,3R) configuration, plays a crucial role in its biological activity and interaction with target proteins. Recent studies have focused on optimizing its synthesis, understanding its mechanism of action, and exploring its applications in drug development.
One of the most notable advancements in the study of (1S,3R)-3-Amino-cyclohexanol hydrochloride is its application in the synthesis of novel kinase inhibitors. Kinases are a critical class of enzymes involved in signal transduction, and their dysregulation is associated with numerous diseases, including cancer and inflammatory disorders. Researchers have demonstrated that this compound can serve as a versatile building block for the development of selective kinase inhibitors, owing to its ability to mimic the transition state of phosphoryl transfer reactions. Recent publications highlight its use in the design of inhibitors targeting specific kinases, such as CDK2 and GSK-3β, with improved potency and selectivity profiles.
Another area of interest is the role of (1S,3R)-3-Amino-cyclohexanol hydrochloride in modulating neurotransmitter systems. Studies have shown that this compound can interact with GABAergic and glutamatergic receptors, suggesting potential applications in neurological and psychiatric disorders. For instance, preclinical models have indicated its efficacy in reducing seizure activity and improving cognitive function, making it a candidate for further investigation in epilepsy and Alzheimer's disease. The hydrochloride salt form enhances its solubility and bioavailability, which is advantageous for in vivo studies and potential clinical applications.
The synthesis of (1S,3R)-3-Amino-cyclohexanol hydrochloride has also seen significant improvements. Recent methodologies emphasize asymmetric synthesis routes to achieve high enantiomeric purity, which is essential for its biological activity. Catalytic hydrogenation and enzymatic resolution techniques have been employed to optimize yield and reduce byproducts. Additionally, green chemistry approaches, such as the use of biodegradable catalysts and solvent-free conditions, are being explored to align with sustainable pharmaceutical manufacturing practices.
In conclusion, (1S,3R)-3-Amino-cyclohexanol hydrochloride (CAS: 2331211-57-3) represents a versatile and valuable compound in chemical biology and drug discovery. Its applications span from kinase inhibitor development to neurological therapeutics, supported by advancements in synthetic methodologies and mechanistic studies. Future research directions may include further elucidation of its pharmacokinetic properties and exploration of its potential in combination therapies. As the field progresses, this compound is likely to remain a focal point for innovative research and therapeutic development.
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